molecular formula C12H9F3O2 B2661235 3-(2,3,4-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287288-85-9

3-(2,3,4-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No. B2661235
CAS RN: 2287288-85-9
M. Wt: 242.197
InChI Key: SHUIPEGAFLKSNP-UHFFFAOYSA-N
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Description

3-(2,3,4-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclic compound containing a carboxylic acid functional group. Its chemical structure features a trifluorophenyl substituent attached to a bicyclo[1.1.1]pentane core. The trifluorophenyl group imparts unique properties to this compound, making it an interesting building block for synthetic chemistry and drug discovery .


Synthesis Analysis

Researchers have developed a practical metal-free homolytic aromatic alkylation protocol for the synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid. This method allows for efficient construction of the bicyclo[1.1.1]pentane scaffold, which serves as a valuable building block in medicinal chemistry. The protocol avoids the use of transition metals, making it environmentally friendly and synthetically accessible .


Molecular Structure Analysis

The molecular formula of 3-(2,3,4-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is C₁₃H₉F₅O₂ . Its structure consists of a bicyclo[1.1.1]pentane ring system fused with a trifluorophenyl moiety. The precise arrangement of atoms and bonds can be visualized using molecular modeling software or X-ray crystallography .


Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, its trifluorophenyl group can participate in various transformations, such as nucleophilic substitutions, cross-coupling reactions, and aromatic substitutions. Researchers have explored its reactivity in the context of drug discovery and synthetic methodologies .

Mechanism of Action

The exact mechanism of action for 3-(2,3,4-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid depends on its specific application. As a building block, it can serve as a precursor for more complex molecules, potentially targeting specific biological pathways or receptors. Further studies are needed to elucidate its precise mode of action .

Future Directions

  • Scale-Up Synthesis : Optimize large-scale synthesis methods for practical applications .

properties

IUPAC Name

3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3O2/c13-7-2-1-6(8(14)9(7)15)11-3-12(4-11,5-11)10(16)17/h1-2H,3-5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUIPEGAFLKSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)O)C3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3,4-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

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